2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine
Description
2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine is a heterocyclic compound that combines a pyrimidine ring with a triazole ring, substituted with a bromine atom.
Properties
CAS No. |
2680542-30-5 |
|---|---|
Molecular Formula |
C6H4BrN5 |
Molecular Weight |
226 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine typically involves the reaction of a pyrimidine derivative with a triazole precursor. One common method involves the use of substituted aldehydes, ethyl acetoacetate, and urea in ethanol, with concentrated hydrochloric acid as a catalyst. The reaction mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the triazole or pyrimidine rings.
Cyclization Reactions: It can form additional ring structures through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Substitution: Reagents such as potassium carbonate in dimethylformamide (DMF) can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its neuroprotective and anti-inflammatory properties, making it a potential candidate for treating neurodegenerative diseases.
Anticancer Research: The compound has shown promise in inhibiting the growth of certain cancer cell lines.
Antimicrobial Activity: It has demonstrated antimicrobial properties, making it useful in developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine involves several molecular targets and pathways:
Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis, reducing neuronal cell death.
Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Anticancer: It targets cyclin-dependent kinase 2 (CDK2), inhibiting cell cycle progression and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2H-1,2,3-triazol-2-yl)pyrimidine
- 2-(4-fluoro-2H-1,2,3-triazol-2-yl)pyrimidine
- 2-(4-methyl-2H-1,2,3-triazol-2-yl)pyrimidine
Uniqueness
2-(4-bromo-2H-1,2,3-triazol-2-yl)pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to its molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
